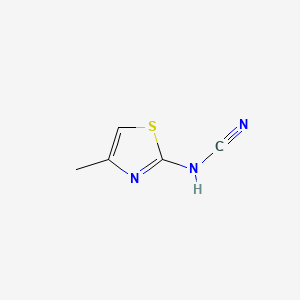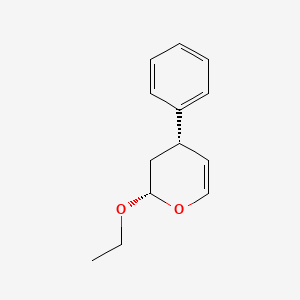
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is a chemical compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form the pyran ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of alcohols or other reduced derivatives.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may find applications in the production of polymers, resins, or other industrial materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran: The parent compound without the ethoxy and phenyl groups.
2H-Pyran-2-one: A related compound with a carbonyl group at the 2-position.
4-Phenyl-2H-pyran: A similar compound with a phenyl group but lacking the ethoxy group.
Uniqueness
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is unique due to the presence of both ethoxy and phenyl groups, which can influence its chemical reactivity and potential applications. These functional groups can provide specific properties that differentiate it from other pyran derivatives.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(2S,4S)-2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3/t12-,13+/m1/s1 |
Clé InChI |
LGIHSBPLJHHAJF-OLZOCXBDSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@@H](C=CO1)C2=CC=CC=C2 |
SMILES canonique |
CCOC1CC(C=CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


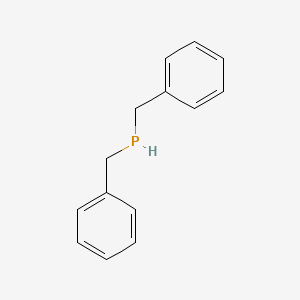

![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
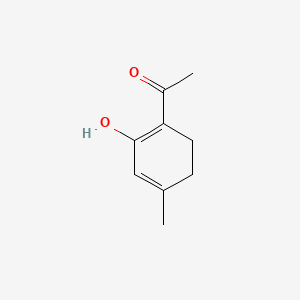
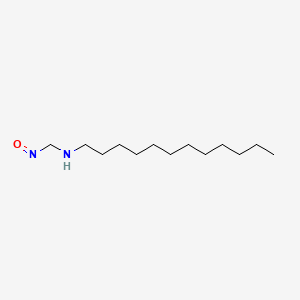
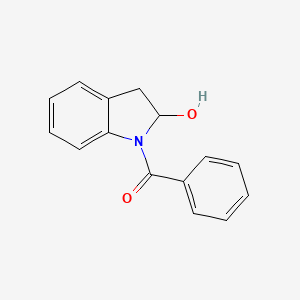
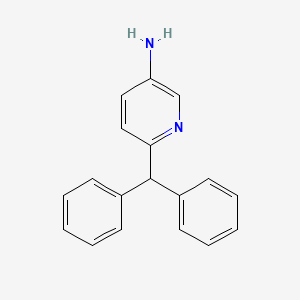
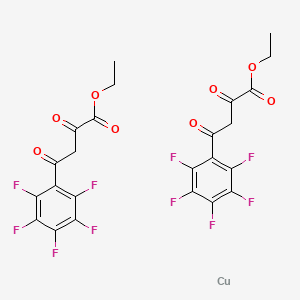
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
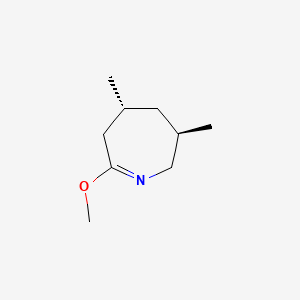
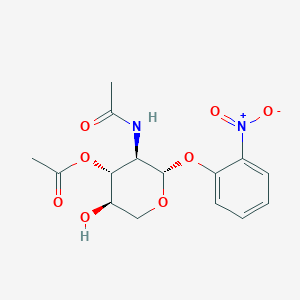
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)

